1,2,3,5,6,8a-Hexahydroindolizine
CAS No.:
Cat. No.: VC17553413
Molecular Formula: C8H13N
Molecular Weight: 123.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N |
---|---|
Molecular Weight | 123.20 g/mol |
IUPAC Name | 1,2,3,5,6,8a-hexahydroindolizine |
Standard InChI | InChI=1S/C8H13N/c1-2-6-9-7-3-5-8(9)4-1/h1,4,8H,2-3,5-7H2 |
Standard InChI Key | GKTAYQOQPXXPIH-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C=CCCN2C1 |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The 1,2,3,5,6,8a-hexahydroindolizine framework consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The numbering system assigns positions 1–8a to the bicyclic system, with partial saturation at positions 1, 2, 3, 5, 6, and 8a. X-ray crystallography of related compounds, such as 6-ethyl-7,8-dihydroxy-1,5,6,7,8,8a-hexahydroindolizin-3(2H)-one, reveals that the central six-membered ring adopts a chair conformation, while the pyrrolidine ring exhibits a flattened envelope conformation .
Stereochemical Considerations
The stereochemistry of 1,2,3,5,6,8a-hexahydroindolizine derivatives is crucial for biological activity. For example, grandisine D [(5S,6R)-6-((8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl)-5-methylcyclohex-2-en-1-one] demonstrates absolute configurations at multiple chiral centers, as confirmed by its InChIKey FKYCJVGMJYUVIJ-CORIIIEPSA-N
. The (8aS) designation indicates the specific spatial arrangement of the hexahydroindolizine moiety, which influences receptor binding affinities .
Table 1: Key Structural Descriptors of 1,2,3,5,6,8a-Hexahydroindolizine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |
---|---|---|---|
Grandisine D | C₁₆H₂₁NO₂ | 259.34 | (5S,6R)-6-[(8aS)-1,2,3,5,6,8a-hexahydroindolizine-8-carbonyl]-5-methylcyclohex-2-en-1-one |
8-(2-Propyl-1,3-dithian-2-yl)-hexahydroindolizine | C₁₅H₂₅NS₂ | 283.5 | 8-(2-propyl-1,3-dithian-2-yl)-1,2,3,5,6,8a-hexahydroindolizine |
Synthetic Methodologies
Cyclization Strategies
Synthesis of 1,2,3,5,6,8a-hexahydroindolizine derivatives typically involves cyclization reactions. For instance, the dithian-substituted variant (C₁₅H₂₅NS₂) is synthesized via sulfur-mediated cyclization, leveraging the nucleophilic properties of the dithian ring to form the indolizine core. Key steps include:
-
Formation of the pyrrolidine ring through intramolecular amination.
-
Piperidine ring closure via aldol condensation or Michael addition.
Stereoselective Approaches
Asymmetric hydrogenation and chiral auxiliary techniques are employed to control stereochemistry. The synthesis of grandisine D utilizes a stereoselective acyl transfer reaction to establish the (5S,6R) configuration, as evidenced by its canonical SMILES C[C@H]1CC=CC(=O)[C@@H]1C(=O)C1=CCCN2[C@H]1CCC2
.
Physicochemical Properties
Thermodynamic Stability
The chair conformation of the piperidine ring contributes to the thermodynamic stability of hexahydroindolizines. Crystallographic data for analogous compounds show mean C–C bond lengths of 1.54 Å and puckering amplitudes (Q) of 0.6 Å for the six-membered ring .
Solubility and Reactivity
The presence of heteroatoms (N, S) enhances solubility in polar solvents. The dithian derivative (C₁₅H₂₅NS₂) exhibits unique reactivity due to its 1,3-dithian moiety, participating in thioacetalization and ring-opening reactions.
Pharmacological Applications
Delta Opioid Receptor Modulation
Grandisine D demonstrates moderate affinity for the human delta opioid receptor (IC₅₀ = 1,650 nM), suggesting potential analgesic applications . The hexahydroindolizine core likely interacts with receptor hydrophobic pockets, as modeled by molecular docking studies.
Recent Advances and Future Directions
Crystallographic Innovations
Recent X-ray studies (R factor = 0.029) have resolved the absolute configuration of hexahydroindolizine derivatives, enabling rational drug design .
Synthetic Biology Approaches
Efforts to biosynthesize grandisine D in microbial hosts are underway, leveraging gene clusters from Elaeocarpus grandis for sustainable production .
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